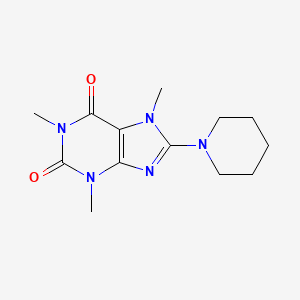![molecular formula C19H17Cl2NO3 B4962690 3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)
3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide in laboratory experiments include its high potency and selectivity, making it a useful tool for studying cellular processes. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide. One potential direction is the development of new derivatives with improved solubility and stability. Additionally, the compound could be further studied for its potential applications in the treatment of inflammatory diseases and as a new class of antibiotics. Finally, the compound could be studied for its potential as a lead compound for the development of new anticancer drugs.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. The compound has been shown to exhibit potent activity against cancer cell lines, as well as antibacterial and antifungal activity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with spiro[1,3-benzodioxole-2,1'-cyclohexane]-4,4'-diamine in the presence of a base. The reaction yields the desired compound with high purity and yield. The synthesis method has been optimized to produce the compound on a large scale, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide has been studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c20-14-6-4-12(10-15(14)21)18(23)22-13-5-7-16-17(11-13)25-19(24-16)8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXVOOOMRAVHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)